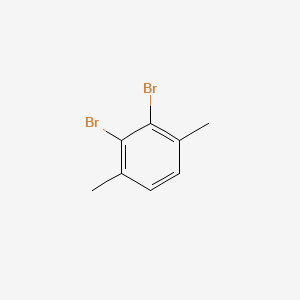

Dibromo p-xylene

Description

BenchChem offers high-quality Dibromo p-xylene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dibromo p-xylene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H8Br2 |

|---|---|

Molecular Weight |

263.96 g/mol |

IUPAC Name |

2,3-dibromo-1,4-dimethylbenzene |

InChI |

InChI=1S/C8H8Br2/c1-5-3-4-6(2)8(10)7(5)9/h3-4H,1-2H3 |

InChI Key |

ZUSZPUNTECJHJZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C=C1)C)Br)Br |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of α,α'-Dibromo-p-xylene from p-Xylene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of α,α'-dibromo-p-xylene from p-xylene (B151628), a critical intermediate in the pharmaceutical and materials science industries. This document details the prevalent synthetic methodologies, including free-radical bromination using N-bromosuccinimide (NBS) and direct bromination with molecular bromine. It presents a comparative analysis of reaction conditions and yields, detailed experimental protocols, and the underlying reaction mechanism. The information is intended to equip researchers and professionals with the necessary knowledge for the efficient and safe laboratory-scale synthesis of this versatile building block.

Introduction

α,α'-Dibromo-p-xylene, also known as 1,4-bis(bromomethyl)benzene, is a valuable bifunctional organic compound.[1][2][3] Its structure, featuring two reactive benzylic bromide moieties, makes it an essential precursor in the synthesis of a wide array of more complex molecules. In the pharmaceutical industry, it serves as a key building block for the synthesis of various active pharmaceutical ingredients (APIs) and heterocyclic compounds.[4] Its utility also extends to materials science, where it is employed in the production of polymers and porous polymeric networks.[1] This guide focuses on the most common and effective methods for its synthesis from the readily available starting material, p-xylene.

Synthetic Methodologies

The primary route for the synthesis of α,α'-dibromo-p-xylene from p-xylene is through the free-radical bromination of the methyl groups. This is typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator or by direct photobromination with molecular bromine.

Free-Radical Bromination using N-Bromosuccinimide (NBS)

The use of N-bromosuccinimide (NBS) is a widely adopted method for the selective bromination of benzylic positions.[5] This reaction, often referred to as the Wohl-Ziegler reaction, offers advantages in terms of safety and selectivity compared to using liquid bromine.[5][6] The reaction is initiated by a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), and is typically carried out in a non-polar solvent like carbon tetrachloride (CCl4).[5]

The overall reaction is as follows:

C₆H₄(CH₃)₂ + 2 NBS → C₆H₄(CH₂Br)₂ + 2 Succinimide (B58015)

Direct Bromination with Molecular Bromine (Br₂)

Direct bromination of p-xylene with molecular bromine can also yield α,α'-dibromo-p-xylene. This method often requires photochemical initiation (e.g., UV light) or high temperatures to promote the formation of bromine radicals.[7][8] While effective, this method can be less selective and may lead to the formation of polybrominated byproducts. Careful control of the reaction conditions is crucial to maximize the yield of the desired product.

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis of α,α'-dibromo-p-xylene.

| Property | Value | Reference |

| Molecular Formula | C₈H₈Br₂ | [9] |

| Molecular Weight | 263.96 g/mol | [9] |

| Melting Point | 142-145 °C (lit.) | [1][9] |

| Boiling Point | 245 °C (lit.) | [1][9] |

| Appearance | White to light yellow crystalline powder | [4][9] |

| Synthesis Method | Reagents | Solvent | Initiator | Reaction Time | Temperature | Yield | Reference |

| NBS Bromination | p-xylene, N-bromosuccinimide | Carbon Tetrachloride | Benzoyl Peroxide | 12 hours | 70 °C (Reflux) | 90% | [9] |

| Direct Bromination | o-xylene (B151617), Bromine | None (Neat) | Sun Lamp | 1.5 hours (addition) + 30 min | 125 °C | 48-53% (for o-xylene analog) | [7] |

Experimental Protocols

Synthesis of α,α'-Dibromo-p-xylene using N-Bromosuccinimide

This protocol is adapted from a literature procedure.[9]

Materials:

-

p-xylene (5 mL, 40.78 mmol)

-

N-bromosuccinimide (NBS) (29.86 g, 167.80 mmol)

-

Benzoyl peroxide (5.83 g, 24.08 mmol)

-

Carbon tetrachloride (CCl₄) (70 mL)

Procedure:

-

To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add p-xylene and carbon tetrachloride.

-

Heat the mixture in an oil bath.

-

Sequentially add N-bromosuccinimide and benzoyl peroxide to the flask.

-

Reflux the reaction mixture at 70 °C for 12 hours.

-

After the reaction is complete, cool the solution to room temperature. A solid precipitate of succinimide will form.

-

Remove the precipitated succinimide by filtration.

-

Remove the solvent from the filtrate by distillation under reduced pressure.

-

The resulting light yellow solid is the crude α,α'-dibromo-p-xylene.

-

The product can be further purified by recrystallization from ethanol, benzene, or chloroform.[9]

Expected Yield: 90%[9]

Characterization:

-

Melting Point: 142-144 °C[9]

-

¹H NMR (300 MHz, CDCl₃): δ 7.18 (s, 4H, aromatic protons), 4.28 (s, 4H, methylene (B1212753) protons)[9]

-

FT-IR (KBr, cm⁻¹): 1625 (C=C stretching), 568 (C-Br stretching)[9]

Reaction Mechanism and Visualization

The synthesis of α,α'-dibromo-p-xylene via NBS bromination proceeds through a free-radical chain mechanism.[8]

Caption: Free-radical bromination of p-xylene using NBS.

Safety Considerations

-

p-Xylene: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and eye irritation.

-

N-Bromosuccinimide (NBS): Causes skin and serious eye irritation. May cause respiratory irritation.

-

Benzoyl Peroxide: Organic peroxide, heating may cause an explosion. Causes skin and serious eye irritation.

-

Carbon Tetrachloride: Toxic, suspected carcinogen, and ozone-depleting substance. Handle with extreme caution in a well-ventilated fume hood. Consider using a less hazardous solvent if possible.

-

α,α'-Dibromo-p-xylene: Lachrymator (causes tearing). Handle in a well-ventilated fume hood.

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when performing this synthesis.

Conclusion

The synthesis of α,α'-dibromo-p-xylene from p-xylene is a well-established and crucial transformation in organic synthesis. The use of N-bromosuccinimide with a radical initiator provides a reliable and high-yielding method for its preparation. This guide provides the essential technical details for researchers and professionals to successfully and safely synthesize this important chemical intermediate for applications in drug development and materials science.

References

- 1. α,α′-二溴-对二甲苯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. alpha,alpha'-Dibromo-p-xylene | 623-24-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. alpha,alpha'-Dibromo-p-xylene | 623-24-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. nbinno.com [nbinno.com]

- 5. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. byjus.com [byjus.com]

- 9. alpha,alpha'-Dibromo-p-xylene | 623-24-5 [chemicalbook.com]

physical and chemical properties of 1,4-bis(bromomethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and safety properties of 1,4-bis(bromomethyl)benzene (B118104). It includes detailed experimental protocols for its synthesis and analysis, and explores its applications, particularly in the fields of organic synthesis and drug development.

Core Chemical Properties

1,4-Bis(bromomethyl)benzene, also known as α,α'-dibromo-p-xylene, is an aromatic organic compound that serves as a versatile bifunctional reagent.[1][2] Its structure, featuring a central benzene (B151609) ring with two reactive bromomethyl groups at para positions, makes it a valuable building block for synthesizing a wide array of more complex molecules, including polymers and pharmacologically active compounds.[1][3][4] The two reactive sites allow for the extension of molecular chains or the creation of macrocyclic structures.

Table 1: Physical and Chemical Properties of 1,4-Bis(bromomethyl)benzene

| Property | Value | References |

| Molecular Formula | C₈H₈Br₂ | [1][5][6][7] |

| Molecular Weight | 263.96 g/mol | [2][6][7][8] |

| Appearance | White to beige or light yellow crystalline powder | [5][7][8] |

| Melting Point | 142-147 °C | [6][8][9][10] |

| Boiling Point | 245 °C | [5][6][8][9][11] |

| Density | 1.8 - 2.012 g/cm³ | [5][6][8][9][11] |

| Flash Point | 155-158°C/14mm | [5][8] |

| Refractive Index | 1.611 | [8] |

| CAS Number | 623-24-5 | [2][7] |

Table 2: Solubility Profile

| Solvent | Solubility | Notes | References |

| Water | Soluble, but hydrolyzes | Decomposes in water. | [5][8][10] |

| Dioxane | Soluble (hot) | 1g / 10 mL (hot) | [8][10] |

| Acetone | Soluble | [4] | |

| Benzene | Soluble | [4] | |

| Chloroform (B151607) | Soluble | Used for recrystallization. | |

| Ethanol | Soluble | [12] | |

| Ether | Soluble | [12] | |

| Petroleum Ether | Slightly Soluble | [12] |

Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of 1,4-bis(bromomethyl)benzene.

Table 3: Key Spectroscopic Data

| Technique | Key Signals and Features | References |

| ¹H NMR (CDCl₃) | δ ~4.48 ppm (s, 4H, -CH₂Br), δ ~7.37 ppm (s, 4H, Ar-H) | [13] |

| ¹³C NMR (CDCl₃) | δ ~33.0 ppm (-CH₂Br), δ ~129.6 ppm (Ar-CH), δ ~138.1 ppm (Ar-C) | [13] |

| Infrared (IR) | Key peaks around 1211-1221 cm⁻¹ (C-Br stretch), and various peaks corresponding to the aromatic ring. | [13] |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight. | [7][14] |

Chemical Reactivity and Applications

Key Reactions:

-

Nucleophilic Substitution: Reacts readily with nucleophiles such as amines, alcohols, and thiols to form new C-N, C-O, and C-S bonds, respectively. This is the basis for its use in synthesizing polymers and pharmaceutical intermediates.[3][16]

-

Wittig Reaction: Can be used to form stilbene-like derivatives.

-

Grignard Reagent Formation: Can form a di-Grignard reagent, although this is less common due to the high reactivity.

Applications in Drug Development and Research:

-

Scaffold Synthesis: Its rigid structure serves as a scaffold to link two bioactive molecules, potentially leading to compounds with novel or synergistic biological activities.[17]

-

Polymer Chemistry: Used in the production of polymers and resins with specific properties.[1][4]

-

Tracer Studies: Deuterium-labeled versions of 1,4-bis(bromomethyl)benzene are available for use as internal standards or tracers in quantitative analyses by NMR or mass spectrometry.[18][19]

Experimental Protocols

A. Synthesis of 1,4-Bis(bromomethyl)benzene via Radical Bromination of p-Xylene (B151628)

This protocol is a common method for the laboratory-scale synthesis of 1,4-bis(bromomethyl)benzene.[8]

Materials:

-

p-Xylene

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (initiator)

-

Carbon tetrachloride (solvent)

-

Chloroform or Methanol (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve p-xylene in carbon tetrachloride.

-

Add N-Bromosuccinimide (NBS) and a catalytic amount of benzoyl peroxide to the flask.

-

Heat the mixture to reflux (around 70-80 °C) and maintain for several hours (e.g., 12 hours), often with irradiation by a light source to promote radical initiation.[8]

-

Monitor the reaction progress using techniques like TLC or GC.

-

Once the reaction is complete, cool the mixture to room temperature. The succinimide (B58015) byproduct will precipitate.

-

Filter the mixture to remove the precipitated succinimide.

-

Remove the solvent from the filtrate by rotary evaporation to yield the crude product as a solid.

-

Purify the crude 1,4-bis(bromomethyl)benzene by recrystallization from a suitable solvent such as chloroform or methanol.[8]

-

Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum. The expected yield is typically high, around 80-90%.[8]

Caption: Workflow for the synthesis of 1,4-bis(bromomethyl)benzene.

B. HPLC Analysis

A reverse-phase HPLC method can be used for the analysis of 1,4-bis(bromomethyl)benzene.[20]

Conditions:

-

Column: C18 reverse-phase column (e.g., Newcrom R1 or C18).[20]

-

Mobile Phase: A mixture of acetonitrile (B52724) (MeCN) and water. An acid modifier like phosphoric acid or formic acid (for MS compatibility) is typically added.[20]

-

Detection: UV detection at a suitable wavelength (e.g., 254 nm).

-

Flow Rate: Typical flow rates for analytical columns (e.g., 1 mL/min).

Procedure:

-

Prepare a standard solution of 1,4-bis(bromomethyl)benzene of known concentration in the mobile phase.

-

Prepare the sample solution by dissolving the material to be analyzed in the mobile phase.

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the standard solution to determine the retention time.

-

Inject the sample solution to analyze for the presence and purity of 1,4-bis(bromomethyl)benzene.

Safety and Handling

1,4-Bis(bromomethyl)benzene is a hazardous chemical and must be handled with appropriate safety precautions.

Table 4: Hazard and Safety Information

| Hazard | Description | Precautionary Measures | References |

| Corrosivity | Causes severe skin burns and eye damage. | Wear appropriate protective gloves, clothing, and eye/face protection (safety goggles and face shield). | [21][22][23] |

| Toxicity | Harmful if swallowed or inhaled. | Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust. | [21][22] |

| Irritation | Lachrymator (causes tearing). Causes respiratory tract irritation. | Ensure adequate ventilation and use respiratory protection if necessary. | [11][21] |

| Stability | Stable under normal conditions. | Store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents. | [5][11] |

| Decomposition | Thermal decomposition may produce carbon monoxide, carbon dioxide, and hydrogen bromide gas. | In case of fire, use dry chemical, carbon dioxide, or appropriate foam. Do not use water directly on the fire. | [11] |

First Aid Measures:

-

Skin Contact: Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[11]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11]

-

Inhalation: Remove from exposure to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[11]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of milk or water. Seek immediate medical attention.[11]

References

- 1. CAS 623-24-5: 1,4-Bis(bromomethyl)benzene | CymitQuimica [cymitquimica.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. 1,4-Bis(bromomethyl)benzene | 623-24-5 | FB00219 [biosynth.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. lifechempharma.com [lifechempharma.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. 1,4-Bis(bromomethyl)benzene | C8H8Br2 | CID 69335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. 1,4-bis(bromomethyl)benzene [stenutz.eu]

- 10. chembk.com [chembk.com]

- 11. 1,4-Bis(Bromomethyl)benzene(623-24-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 12. 1,2-Bis(bromomethyl)benzene | 91-13-4 [chemicalbook.com]

- 13. rsc.org [rsc.org]

- 14. spectrabase.com [spectrabase.com]

- 15. 1,4-bis(Bromomethyl)benzene [tai-ji.net]

- 16. 1,4-bis(Bromomethyl)benzene – Customer Feedback for QuickBooks Online [feedback.qbo.intuit.com]

- 17. benchchem.com [benchchem.com]

- 18. medchemexpress.com [medchemexpress.com]

- 19. medchemexpress.com [medchemexpress.com]

- 20. 1,4-Bis(bromomethyl)benzene | SIELC Technologies [sielc.com]

- 21. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 22. echemi.com [echemi.com]

- 23. tcichemicals.com [tcichemicals.com]

Spectroscopic Profile of α,α'-Dibromo-p-xylene (CAS 623-24-5): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the compound α,α'-Dibromo-p-xylene, also identified by CAS number 623-24-5. The information presented herein is intended to support research and development activities by providing comprehensive data and methodologies related to its structural characterization.

Compound Information

-

Chemical Name: α,α'-Dibromo-p-xylene

-

Synonyms: 1,4-Bis(bromomethyl)benzene, p-Xylylene dibromide[1][2]

-

Chemical Structure:

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for α,α'-Dibromo-p-xylene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data [5]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.37 | Singlet | 4H | Aromatic protons (Ar-H) |

| 4.48 | Singlet | 4H | Methylene protons (-CH₂Br) |

¹³C NMR Data [5]

| Chemical Shift (δ) ppm | Assignment |

| 138.1 | Aromatic carbons (C-1, C-4) |

| 129.6 | Aromatic carbons (C-2, C-3, C-5, C-6) |

| 33.0 | Methylene carbons (-CH₂Br) |

Infrared (IR) Spectroscopy[5]

| Wavenumber (cm⁻¹) | Description |

| 2346 | Strong |

| 1456 | Weak |

| 1433 | Weak |

| 1221 | Strong |

| 1211 | Strong |

| 1187 | Strong |

| 766 | Strong |

| 738 | Strong |

Mass Spectrometry (MS)

The mass spectrum was obtained using electron ionization (EI).[6] The key fragments are listed below.

| m/z | Relative Intensity | Possible Fragment |

| 184 | High | [M - Br]⁺ |

| 104 | High | [M - 2Br]⁺ or [C₈H₈]⁺ |

| 264 | Moderate | [M]⁺ (Molecular Ion) |

Experimental Protocols

NMR Spectroscopy

Instrumentation: The ¹H and ¹³C NMR spectra were recorded on a standard NMR spectrometer.

Sample Preparation: A sample of α,α'-Dibromo-p-xylene was dissolved in deuterated chloroform (B151607) (CDCl₃). Tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing.

Data Acquisition:

-

¹H NMR: The spectrum was acquired with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR: The spectrum was acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.

FT-IR Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer was used to record the infrared spectrum.

Sample Preparation (KBr Pellet Method):

-

Approximately 1-2 mg of finely ground α,α'-Dibromo-p-xylene was mixed with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

The mixture was thoroughly ground to a fine, homogeneous powder.

-

A portion of the mixture was transferred to a pellet-pressing die.

-

The die was placed in a hydraulic press and pressure was applied to form a thin, transparent or translucent pellet.[7][8][9]

Data Acquisition:

-

A background spectrum of a pure KBr pellet was recorded.

-

The sample pellet was placed in the spectrometer's sample holder.

-

The infrared spectrum was recorded, typically in the range of 4000-400 cm⁻¹. The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source was utilized.

Sample Introduction: The sample was introduced into the ion source, typically after separation by gas chromatography (GC) or as a solid probe.

Ionization: The sample molecules were bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation of the molecule.

Mass Analysis: The resulting positively charged ions were accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

Detection: An ion detector recorded the abundance of each ion at a specific m/z value, generating the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like α,α'-Dibromo-p-xylene.

References

- 1. Benzene, 1,4-bis(bromomethyl)- [webbook.nist.gov]

- 2. Benzene, 1,4-bis(bromomethyl)- [webbook.nist.gov]

- 3. alpha,alpha'-Dibromo-p-xylene(623-24-5) 1H NMR spectrum [chemicalbook.com]

- 4. 1,4-Bis(bromomethyl)benzene | C8H8Br2 | CID 69335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. Benzene, 1,4-bis(bromomethyl)- [webbook.nist.gov]

- 7. benchchem.com [benchchem.com]

- 8. shimadzu.com [shimadzu.com]

- 9. youtube.com [youtube.com]

A Technical Guide to the Solubility of Dibromo-p-xylene in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of two common isomers of dibromo-p-xylene: 2,5-dibromo-p-xylene and α,α'-dibromo-p-xylene. Due to a notable scarcity of published quantitative solubility data for these compounds, this guide presents the available qualitative and semi-quantitative information. Furthermore, a detailed, generalized experimental protocol for determining the solubility of such compounds is provided to enable researchers to generate precise quantitative data as needed.

Introduction to Dibromo-p-xylene Isomers

Dibromo-p-xylene exists in different isomeric forms, with the bromine substitution occurring on the aromatic ring or on the methyl groups. The two isomers discussed in this guide are:

-

2,5-Dibromo-p-xylene (also known as 1,4-dibromo-2,5-dimethylbenzene)

-

α,α'-Dibromo-p-xylene (also known as 1,4-bis(bromomethyl)benzene)

The position of the bromine atoms significantly influences the physical and chemical properties of these molecules, including their solubility in various organic solvents. Understanding the solubility of these compounds is critical for their application in organic synthesis, materials science, and pharmaceutical development.

Solubility Data

The following tables summarize the available solubility data for the two dibromo-p-xylene isomers. It is important to note the limited availability of precise quantitative data in publicly accessible literature.

Table 1: Solubility of 2,5-Dibromo-p-xylene

| Solvent | Temperature | Solubility |

| Toluene | Ambient | Soluble[1][2][3] |

| Ethanol | Hot | Soluble[1][2][3] |

| Methanol | Hot | Soluble[1][2][3] |

| Water | Ambient | Insoluble[1][2][3][4] |

Table 2: Solubility of α,α'-Dibromo-p-xylene

| Solvent | Temperature | Solubility (Quantitative) | Solubility (Qualitative) | Notes |

| Dioxane | Hot | 1 g / 10 mL[5][6][7] | Soluble | - |

| Toluene | Not Specified | - | Soluble[8][9] | - |

| Water | Not Specified | - | Soluble[5][7][10] | Reacts (hydrolyzes)[5][7][10] |

| Organic Solvents | Not Specified | - | Moderately Soluble[11] | - |

Experimental Protocol for Solubility Determination

For researchers requiring precise quantitative solubility data, the following generalized protocol outlines the isothermal saturation method, a common and reliable technique.

Principle

A supersaturated solution of the dibromo-p-xylene isomer in the chosen solvent is prepared and allowed to equilibrate at a constant temperature. Once equilibrium is reached, the concentration of the solute in the saturated solution is determined gravimetrically.

Materials and Equipment

-

Dibromo-p-xylene isomer (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Constant temperature bath or incubator

-

Vials with sealed caps

-

Syringe filters (chemically compatible with the solvent)

-

Syringes

-

Pre-weighed evaporation dishes

-

Oven

Procedure

-

Sample Preparation : Add an excess amount of the dibromo-p-xylene isomer to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure a saturated solution at equilibrium.

-

Equilibration : Seal the vials and place them in a constant temperature bath. Agitate the vials to facilitate dissolution. Allow the solutions to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the dissolution and precipitation rates are equal.

-

Sample Withdrawal and Filtration : Once equilibrium is achieved, allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to the equilibration temperature to avoid precipitation or further dissolution. Immediately filter the solution through a syringe filter into a pre-weighed evaporation dish.

-

Gravimetric Analysis : Record the exact mass of the filtered saturated solution. Place the evaporation dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

-

Drying and Weighing : Once the solvent has completely evaporated, cool the evaporation dish in a desiccator to room temperature and weigh it. Repeat the drying and weighing process until a constant mass is achieved.

-

Calculation : The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = (Mass of residue / Volume of filtered solution) x 100

Experimental Workflow Diagram

The following diagram illustrates the logical steps of the isothermal saturation method for determining solubility.

Caption: Workflow for determining solubility via the isothermal saturation method.

References

- 1. Thermo Scientific Chemicals [chemicals.thermofisher.kr]

- 2. 1,4-Dibromo-2,5-dimethylbenzene | 1074-24-4 [chemicalbook.com]

- 3. 2,5-Dibromo-p-xylene, 98+% | Fisher Scientific [fishersci.ca]

- 4. Page loading... [wap.guidechem.com]

- 5. 1,4-Bis(bromomethyl)benzene|lookchem [lookchem.com]

- 6. alpha,alpha'-Dibromo-p-xylene CAS#: 623-24-5 [m.chemicalbook.com]

- 7. alpha,alpha'-Dibromo-p-xylene | 623-24-5 [chemicalbook.com]

- 8. alpha,alpha'-Dibromo-p-xylene | 623-24-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 9. alpha,alpha'-Dibromo-p-xylene | 623-24-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 10. echemi.com [echemi.com]

- 11. CAS 623-24-5: 1,4-Bis(bromomethyl)benzene | CymitQuimica [cymitquimica.com]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Dibromo-p-xylene

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides critical health and safety information for the handling of dibromo-p-xylene (CAS No. 623-24-5), a versatile reagent in organic synthesis. Adherence to the protocols and recommendations outlined herein is paramount to ensure a safe laboratory environment. This document summarizes key quantitative data, outlines emergency procedures, and provides a logical workflow for risk mitigation.

Section 1: Chemical and Physical Properties

A thorough understanding of a substance's physical and chemical properties is the foundation of safe handling. The following table summarizes the key characteristics of dibromo-p-xylene.

| Property | Value | Source |

| Chemical Name | a,a'-Dibromo-p-xylene | [1] |

| Synonyms | p-Xylylene dibromide, 1,4-Bis(bromomethyl)benzene | [1][2] |

| CAS Number | 623-24-5 | [1] |

| Molecular Formula | C₈H₈Br₂ | [2] |

| Molecular Weight | 263.96 g/mol | [2] |

| Appearance | Beige or white to light yellow crystal powder | [1][3] |

| Melting Point | 142 - 147 °C (287.6 - 296.6 °F) | [1] |

| Boiling Point | 245 °C (473 °F) at 760 mmHg | [1] |

| Stability | Moisture sensitive. Stable under recommended storage conditions. | [1][4][5] |

Section 2: Hazard Identification and Classification

Dibromo-p-xylene is classified as a hazardous substance. The primary dangers are associated with its corrosive and irritant properties. Some classifications also indicate a potential for severe toxicity upon inhalation.

| Hazard Classification | Statement | Source |

| Skin Corrosion/Irritation | Category 1B: Causes severe skin burns and eye damage. Category 2: Causes skin irritation. | [1] |

| Serious Eye Damage/Eye Irritation | Category 1: Causes serious eye damage. Category 2A: Causes serious eye irritation. | [1] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3: May cause respiratory irritation. | [6] |

| Acute Toxicity (Inhalation) | Fatal if inhaled. | [5] |

| Corrosive to Metals | May be corrosive to metals. | [5] |

Section 3: Safe Handling and Storage Protocols

Proper handling and storage procedures are essential to minimize exposure risk. The following workflow provides a logical approach to safely managing dibromo-p-xylene in a laboratory setting.

Caption: A logical workflow for the safe handling of dibromo-p-xylene.

Incompatible Materials: Bases, strong oxidizing agents, alcohols, amines, and metals.[1][4]

Section 4: Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling dibromo-p-xylene.

| PPE Type | Specification | Source |

| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. | [1][5] |

| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure. Impervious clothing is recommended. | [1][5] |

| Respiratory Protection | Follow OSHA respirator regulations found in 29 CFR 1910.134 or European Standard EN 149. Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. For nuisance exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator may be used. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. | [1][5] |

Section 5: First-Aid and Emergency Procedures

Immediate and appropriate first-aid measures are critical in the event of exposure.

| Exposure Route | First-Aid Measures | Source |

| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Immediate medical attention is required. | [1][4][5] |

| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. Immediate medical attention is required. | [1][4][5] |

| Inhalation | Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Immediate medical attention is required. Do not use mouth-to-mouth resuscitation. | [1][4][5] |

| Ingestion | Do NOT induce vomiting. Call a physician or poison control center immediately. Rinse mouth with water. Never give anything by mouth to an unconscious person. | [1][4][5] |

Note for Physicians: Product is a corrosive material. Use of gastric lavage or emesis is contraindicated. Possible perforation of stomach or esophagus should be investigated. Ingestion causes severe swelling, severe damage to the delicate tissue, and danger of perforation.[1]

Section 6: Accidental Release Measures

In the event of a spill, follow these procedures to mitigate the hazard.

| Step | Action | Source |

| 1. Evacuation | Evacuate personnel to safe areas. | [5] |

| 2. Ventilation | Ensure adequate ventilation. | [5] |

| 3. Personal Protection | Use personal protective equipment. Avoid breathing dust, vapors, mist, or gas. | [5] |

| 4. Containment and Cleanup | Sweep up and shovel into suitable, closed containers for disposal. Avoid creating dust. Do not let the product enter drains. | [1][5] |

Section 7: Toxicological and Ecotoxicological Information

The toxicological properties of dibromo-p-xylene have not been fully investigated.[1] However, based on available data, it is considered a corrosive material. No information is available regarding its carcinogenic, mutagenic, or reproductive effects.[1] It is advised that this chemical should not be released into the environment.[1]

Section 8: Experimental Protocols for Hazard Assessment

Detailed experimental protocols for assessing the hazards of chemical substances are established by international organizations such as the Organisation for Economic Co-operation and Development (OECD). For a substance with the hazard profile of dibromo-p-xylene, the following OECD guidelines would be relevant for generating safety data:

-

OECD Guideline 404: Acute Dermal Irritation/Corrosion: This guideline outlines a procedure for assessing the potential of a substance to cause skin irritation or corrosion. The test substance is applied to the skin of a laboratory animal (typically a rabbit) and the effects are observed and scored over a period of time.

-

OECD Guideline 405: Acute Eye Irritation/Corrosion: This guideline details a method for evaluating the potential of a substance to cause eye irritation or corrosion. The test substance is instilled into the eye of a laboratory animal (typically a rabbit) and the ocular reactions are observed and graded.

-

OECD Guideline 403: Acute Inhalation Toxicity: This guideline provides a method for determining the toxicity of a substance when administered by inhalation. Laboratory animals are exposed to the substance for a defined period, and the concentration that is lethal to 50% of the test animals (LC50) is determined.

The following diagram illustrates a general workflow for chemical hazard assessment based on these types of experimental protocols.

Caption: A generalized workflow for chemical hazard assessment.

Disclaimer: This document is intended as a guide and is not a substitute for a comprehensive risk assessment. All laboratory personnel should be thoroughly trained in the safe handling of hazardous chemicals. Always consult the most up-to-date Safety Data Sheet (SDS) from the supplier before use.

References

- 1. fishersci.com [fishersci.com]

- 2. p-Xylylene bromide | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. alpha,alpha'-Dibromo-p-xylene | 623-24-5 [chemicalbook.com]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. chemicalbook.com [chemicalbook.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to the Physical Properties of Dibromo-p-xylene Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling point data for various isomers of dibromo-p-xylene. The information is presented in a clear, structured format to facilitate easy comparison and reference. Detailed experimental protocols for determining these fundamental physical properties are also included, alongside a logical workflow for the characterization of such chemical compounds.

Data Presentation: Physical Properties of Dibromo-p-xylene Isomers

The physical properties of dibromo-p-xylene isomers, particularly their melting and boiling points, are crucial for their synthesis, purification, and application in various fields, including materials science and pharmaceutical development. The following table summarizes the available data for key isomers.

| Isomer Name | Structure | Melting Point (°C) | Boiling Point (°C) |

| 2,5-Dibromo-p-xylene | 1,4-dibromo-2,5-dimethylbenzene | 72 - 76 | 261 |

| α,α'-Dibromo-p-xylene | 1,4-bis(bromomethyl)benzene | 142 - 147[1] | 245[1] |

| 2,3-Dibromo-p-xylene | 1,4-dibromo-2,3-dimethylbenzene | 118 - 121 (at 15 Torr) | 232[2] |

| 2,6-Dibromo-p-xylene (B2429120) | 1,3-dibromo-2,5-dimethylbenzene | Data not readily available | Data not readily available |

Note: The boiling point for 2,3-Dibromo-p-xylene is reported at atmospheric pressure, while a boiling range at reduced pressure is also provided. It is often challenging to separate 2,6-dibromo-p-xylene from its 2,5-isomer due to their similar boiling points.

Experimental Protocols

The determination of accurate melting and boiling points is fundamental to the characterization of organic compounds. The following are standard laboratory protocols for these measurements.

Determination of Melting Point (Capillary Method)

The capillary method is the most common technique for determining the melting point of a solid organic compound.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of the dry, crystalline sample is finely ground using a mortar and pestle.

-

Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end. The sample height should be approximately 2-3 mm.

-

Measurement: The packed capillary tube is placed in the heating block of the melting point apparatus. The sample is heated rapidly to a temperature about 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has melted is recorded as the end of the melting range. For a pure compound, this range is typically narrow (0.5-2°C).

Determination of Boiling Point (Distillation Method)

Simple distillation is a standard method for purifying liquids and determining their boiling points.

Apparatus:

-

Distillation flask (round-bottom flask)

-

Condenser

-

Receiving flask

-

Thermometer and adapter

-

Heating mantle or oil bath

-

Boiling chips

Procedure:

-

Apparatus Setup: The distillation apparatus is assembled with the liquid sample and a few boiling chips in the distillation flask. The thermometer bulb should be positioned so that its top is level with the bottom of the side arm of the distillation head.

-

Heating: The flask is heated gently. As the liquid boils, the vapor rises and surrounds the thermometer bulb.

-

Equilibrium: The temperature will rise and then stabilize as the vapor and liquid reach equilibrium.

-

Measurement: The constant temperature at which the liquid is actively distilling is recorded as the boiling point. The atmospheric pressure should also be recorded, as boiling point is pressure-dependent.

Determination of Boiling Point (Thiele Tube Method)

The Thiele tube method is a convenient micro-scale technique for determining the boiling point of a small amount of liquid.

Apparatus:

-

Thiele tube

-

Thermometer

-

Small test tube (e.g., Durham tube)

-

Capillary tube (sealed at one end)

-

Mineral oil

-

Rubber band or wire

Procedure:

-

Sample Preparation: A few drops of the liquid sample are placed in the small test tube. A capillary tube, sealed at one end, is placed open-end-down into the test tube.

-

Apparatus Assembly: The test tube is attached to the thermometer with a rubber band. The assembly is then placed in the Thiele tube containing mineral oil, ensuring the sample is below the oil level.

-

Heating: The side arm of the Thiele tube is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Observation: Heating is stopped, and the apparatus is allowed to cool slowly. The temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point.

Logical Workflow for Chemical Characterization

The following diagram illustrates a typical workflow for the identification and characterization of a known chemical substance like a dibromo-p-xylene isomer.

References

An In-depth Technical Guide to the Electrophilic Bromination of p-Xylene

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the electrophilic bromination of p-xylene (B151628), a crucial reaction for the synthesis of valuable intermediates in the pharmaceutical and material science sectors.[1] The process is a classic example of electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the aromatic ring. This document details the reaction mechanism, presents quantitative data from key studies, outlines experimental protocols, and provides visual diagrams to illustrate core concepts.

Core Reaction Mechanism

The bromination of p-xylene proceeds via a typical electrophilic aromatic substitution mechanism, which involves a series of steps.[1] Due to the relatively low electrophilicity of molecular bromine, a Lewis acid catalyst, such as ferric chloride (FeCl₃) or ferric bromide (FeBr₃), is required to activate the bromine molecule.[1][2]

Step 1: Generation of the Electrophile The Lewis acid catalyst polarizes the bromine molecule, creating a highly electrophilic bromine species (often represented as Br⁺) and a complex anion.[3] This activated complex is a significantly stronger electrophile than Br₂ alone, capable of overcoming the aromatic stability of the p-xylene ring.[2][3]

Step 2: Nucleophilic Attack and Formation of the Arenium Ion The π-electron system of the p-xylene ring acts as a nucleophile, attacking the electrophilic bromine. This slow, rate-determining step temporarily disrupts the ring's aromaticity and forms a resonance-stabilized carbocation known as an arenium ion or sigma complex. The positive charge in this intermediate is delocalized across the ring, which contributes to its relative stability.

Step 3: Deprotonation and Restoration of Aromaticity In the final, fast step, a weak base (such as the FeBr₄⁻ complex) removes a proton from the carbon atom bonded to the bromine.[3][4] This restores the aromaticity of the ring, yielding the brominated product and regenerating the Lewis acid catalyst.[3]

Caption: Overall mechanism for the catalytic monobromination of p-xylene.

Regioselectivity and Further Bromination

The initial bromination of p-xylene yields 2-bromo-p-xylene. The methyl groups are activating, ortho-, para-directing substituents. Since the para positions are occupied, the incoming electrophile is directed to one of the four equivalent ortho positions.[5]

The reaction can proceed to form dibrominated products, with 2,5-dibromo-p-xylene being the major product.[1] In 2-bromo-p-xylene, the two methyl groups strongly activate the ring and direct incoming electrophiles to their ortho and para positions. The bromine atom is a deactivating substituent but is also ortho-, para-directing. The directing effects are illustrated below.

Caption: Logic table for regioselectivity in the second bromination step.

Quantitative Data Summary

The yield and selectivity of the bromination of p-xylene are highly dependent on reaction conditions such as reactant molar ratio, temperature, and reaction time.

Table 1: Effect of Bromine to p-Xylene Ratio on Product Yield This table summarizes the effect of varying the amount of bromine on the yield of different brominated products, using ferric chloride hexahydrate as a catalyst. The reaction was conducted at a fixed temperature and time.

| Br₂ : p-Xylene Molar Ratio | Yield of 2-bromo-p-xylene (%) | Yield of 2,5-dibromo-p-xylene (%) | Reference |

| 1.3 : 1.0 | - | High selectivity for dibromo product | [6] |

| 2.0 : 1.0 | - | ~68.0% | [1] |

| 2.6 : 1.0 | - | High, with minimal tribromo product | [6] |

Data synthesized from multiple sources showing general trends.

Table 2: Effect of Temperature and Time on 2,5-dibromo-p-xylene Yield This table shows how changes in reaction temperature and duration influence the yield of the dibrominated product at a fixed 2:1 molar ratio of bromine to p-xylene.

| Temperature (°C) | Reaction Time (hours) | Yield of 2,5-dibromo-p-xylene (%) | Reference |

| 25 | 4 | 64.9 | [1] |

| 25 | 5 | 68.0 | [1] |

| 0-5 | 2.75 (addition) + 1 (stir) | High yield and selectivity | [6] |

| 0 to -5 | 3 (addition) | 94-97% (for o-xylene (B151617) analog) | [7] |

Data indicates that lower temperatures can improve selectivity, while longer reaction times at moderate temperatures can increase yield.

Experimental Protocols

Below is a representative experimental protocol for the synthesis of 2,5-dibromo-p-xylene, synthesized from methodologies reported in the literature.[1][6][7]

Materials:

-

p-Xylene (2.0 moles)

-

Bromine (2.6 moles)

-

Ferric chloride hexahydrate (FeCl₃·6H₂O) (0.026 moles)

-

Four-neck round-bottom flask (500 mL)

-

Mechanical stirrer

-

Dropping funnel

-

Condenser with a gas outlet to a trap (e.g., aqueous sodium hydroxide (B78521) solution)

-

Thermometer

-

Ice-water bath

Caption: A typical workflow for the synthesis and purification of brominated p-xylene.

Detailed Procedure:

-

Apparatus Setup: A 500 mL, four-neck flask is equipped with a mechanical stirrer, a dropping funnel, a condenser connected to a gas trap, and a thermometer.

-

Charging Reactants: The flask is charged with p-xylene (212 g, 2.0 moles) and ferric chloride hexahydrate (7 g, 0.026 moles).[6]

-

Temperature Control: The mixture is stirred and cooled to a temperature between 0-5°C using an external ice-water bath.[6]

-

Bromine Addition: Bromine (416 g, 2.6 moles) is added dropwise from the dropping funnel over approximately 2.75 hours, ensuring the reaction temperature is maintained within the 0-5°C range.[6] Hydrogen bromide gas evolved during the reaction is neutralized in the gas trap.

-

Reaction Completion: After the addition is complete, the mixture is allowed to stir for an additional hour at 20-25°C.[6]

-

Work-up: The reaction mixture is poured into water. The organic layer is separated and washed sequentially with water, a dilute sodium hydroxide solution to remove unreacted bromine and HBr, and finally with water again.[7]

-

Isolation and Purification: The resulting organic layer is dried over an anhydrous drying agent (e.g., calcium chloride). The final product can be purified by vacuum distillation or recrystallization to yield pure 2,5-dibromo-p-xylene.[7]

-

Characterization: The identity and purity of the product are confirmed using analytical techniques such as ¹H NMR, FTIR, and XRD.[1]

References

- 1. researchgate.net [researchgate.net]

- 2. Electrophilic halogenation - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. What products are formed when the following compound class 11 chemistry CBSE [vedantu.com]

- 6. US3932542A - Process for preparation of 2,5-dibromo-p-xylene - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

The Synthetic Versatility of α,α'-Dibromo-p-xylene: A Technical Guide

Introduction

α,α'-Dibromo-p-xylene, also known as p-xylylene dibromide, is a highly versatile crystalline solid that serves as a fundamental building block in a multitude of organic syntheses. Its bifunctional nature, arising from the two bromomethyl groups attached to a central benzene (B151609) ring, allows for a wide range of chemical transformations. This technical guide provides an in-depth exploration of the key applications of α,α'-dibromo-p-xylene, complete with detailed experimental protocols, quantitative data summaries, and visual representations of reaction pathways and workflows. This document is intended to be a comprehensive resource for researchers, scientists, and professionals in the fields of organic synthesis, materials science, and drug development.

Core Applications in Organic Synthesis

The reactivity of the benzylic bromide moieties in α,α'-dibromo-p-xylene makes it an ideal substrate for a variety of synthetic transformations, including polymerization reactions, cross-coupling reactions, and the synthesis of complex organic molecules.

Polymer Synthesis

One of the most significant applications of α,α'-dibromo-p-xylene is in the synthesis of conjugated polymers, particularly poly(p-phenylene vinylene) (PPV) and its derivatives. These materials are of great interest due to their electroluminescent and conductive properties, finding applications in light-emitting diodes (LEDs) and photovoltaic devices.

Gilch Polymerization for Poly(p-phenylene vinylene) (PPV) Synthesis

The Gilch route is a widely employed method for the synthesis of PPV from α,α'-dibromo-p-xylene. The reaction proceeds via a base-induced elimination mechanism.

Experimental Protocol: Gilch Polymerization of α,α'-Dibromo-p-xylene

Materials:

-

α,α'-Dibromo-p-xylene

-

Potassium tert-butoxide

-

Anhydrous 1,4-Dioxane (B91453)

-

Anhydrous Tetrahydrofuran (THF)

-

Acetic acid

Procedure:

-

A 500 mL three-neck round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel. The glassware is thoroughly dried and flushed with a stream of inert gas, such as nitrogen or argon.

-

α,α'-Dibromo-p-xylene is dissolved in anhydrous 1,4-dioxane within the reaction flask.

-

A solution of potassium tert-butoxide in anhydrous THF is prepared separately.

-

The potassium tert-butoxide solution is added dropwise to the stirred solution of α,α'-dibromo-p-xylene over approximately 5 minutes under an inert atmosphere.

-

The reaction mixture is stirred at room temperature. The progress of the polymerization is indicated by an increase in the viscosity of the solution. The reaction is typically allowed to proceed for 2 to 24 hours.

-

To terminate the polymerization, a small amount of acetic acid, diluted in the reaction solvent, is added to the mixture.

-

The resulting polymer is precipitated by slowly pouring the reaction mixture into a large volume of methanol with vigorous stirring.

-

The precipitated poly(p-phenylene vinylene) is collected by filtration, washed with methanol, and dried under reduced pressure.[1]

-

For further purification, the polymer can be redissolved in a suitable solvent like THF and reprecipitated from methanol.[1]

Cross-Coupling Reactions

α,α'-Dibromo-p-xylene is an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are pivotal in the synthesis of a wide array of complex organic molecules.

a) Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2] This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes.

Experimental Protocol: Sonogashira Coupling of α,α'-Dibromo-p-xylene with a Terminal Alkyne

Materials:

-

α,α'-Dibromo-p-xylene (1.0 equivalent)

-

Terminal alkyne (2.2 equivalents)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 equivalents)

-

Copper(I) iodide (CuI) (0.05 equivalents)

-

Triethylamine (Et₃N) (2.0 equivalents)

-

Anhydrous N,N-dimethylformamide (DMF)

Procedure:

-

To a dry Schlenk flask maintained under an inert atmosphere (e.g., argon or nitrogen), add α,α'-dibromo-p-xylene, PdCl₂(PPh₃)₂, and CuI.

-

Add anhydrous DMF, followed by triethylamine.

-

Degas the reaction mixture by bubbling with argon for 10-15 minutes.

-

Add the terminal alkyne dropwise to the stirred reaction mixture.

-

Heat the reaction mixture to a temperature between 60-80 °C.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[3]

-

Purify the crude product by column chromatography on silica (B1680970) gel.

b) Suzuki Coupling

The Suzuki coupling reaction involves the cross-coupling of an organoboron compound with an organohalide, catalyzed by a palladium(0) complex. It is a powerful tool for the formation of carbon-carbon bonds.

Experimental Protocol: Suzuki Coupling of α,α'-Dibromo-p-xylene with an Arylboronic Acid

Materials:

-

α,α'-Dibromo-p-xylene

-

Arylboronic acid

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Dioxane/Water mixture

Procedure:

-

In a reaction vessel, combine α,α'-dibromo-p-xylene, the arylboronic acid, Pd(OAc)₂, and PPh₃.

-

Add a solution of K₂CO₃ in a dioxane/water mixture.

-

Heat the reaction mixture under an inert atmosphere with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction mixture and perform a liquid-liquid extraction with a suitable organic solvent.

-

Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

-

Remove the solvent by rotary evaporation to obtain the crude product.

-

Purify the product by column chromatography or recrystallization.[4]

c) Heck Coupling

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[5]

Experimental Protocol: Heck Coupling of α,α'-Dibromo-p-xylene with an Alkene

Materials:

-

α,α'-Dibromo-p-xylene (1.0 mmol)

-

Styrene (3.0 mmol)

-

Palladium(II) acetate (Pd(OAc)₂) (1.0 mol%)

-

1,3-Dialkyl-3,4,5,6-tetrahydropyrimidinium salt (carbene ligand precursor) (2 mol%)

-

Potassium carbonate (K₂CO₃) (4 mmol)

-

Water (3 mL)

-

N,N-Dimethylformamide (DMF) (3 mL)

Procedure:

-

To a Schlenk tube, add Pd(OAc)₂, the tetrahydropyrimidinium salt, α,α'-dibromo-p-xylene, styrene, and K₂CO₃.

-

Add the water-DMF solvent mixture.

-

Heat the reaction mixture at 80 °C for 4 hours.

-

After cooling, extract the mixture with an ethyl acetate/hexane solution (1:5).

-

Filter the organic layer through a pad of silica gel, washing thoroughly.

-

Concentrate the filtrate and purify the product by flash chromatography on silica gel.[6]

Wittig Reaction

The Wittig reaction is a highly effective method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide. α,α'-Dibromo-p-xylene can be used to form a bis-phosphonium salt, which can then be converted to a bis-ylide for the synthesis of stilbene-type molecules.[7][8][9]

Experimental Protocol: Synthesis of a Stilbene (B7821643) Derivative via a Double Wittig Reaction

Part 1: Synthesis of the Bis(triphenylphosphonium) Salt

-

Dissolve α,α'-dibromo-p-xylene in a suitable solvent such as toluene (B28343) or DMF.

-

Add two equivalents of triphenylphosphine.

-

Heat the mixture to reflux for several hours.

-

Cool the reaction mixture to allow the bis(triphenylphosphonium) salt to precipitate.

-

Collect the salt by filtration, wash with a non-polar solvent, and dry.

Part 2: Wittig Reaction

-

Suspend the bis(triphenylphosphonium) salt in an anhydrous solvent like THF or dichloromethane (B109758) in a reaction vessel under an inert atmosphere.

-

Cool the suspension in an ice bath.

-

Add two equivalents of a strong base, such as n-butyllithium or sodium hydride, to generate the bis-ylide. The solution will typically turn a deep red or orange color.

-

Add two equivalents of the desired aldehyde (e.g., benzaldehyde) to the ylide solution.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Quench the reaction with water.

-

Perform a liquid-liquid extraction with an organic solvent.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield the stilbene derivative.[10]

Synthesis of Porous Organic Polymers (POPs)

α,α'-Dibromo-p-xylene serves as a valuable building block for the synthesis of porous organic polymers (POPs), also known as porous polymeric networks (PPNs).[11] These materials are characterized by their high surface areas and permanent porosity, making them suitable for applications in gas storage, separation, and catalysis.[12]

Experimental Protocol: Synthesis of a Porous Polymeric Network via Friedel-Crafts Alkylation

Materials:

-

α,α'-Dibromo-p-xylene

-

Anhydrous Iron(III) chloride (FeCl₃)

-

Anhydrous dichloromethane

Procedure:

-

In a flame-dried reaction flask under an inert atmosphere, dissolve triphenylamine and α,α'-dibromo-p-xylene in anhydrous dichloromethane.

-

Cool the solution in an ice bath.

-

Add anhydrous FeCl₃ portion-wise to the stirred solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 24-48 hours.

-

Quench the reaction by adding methanol.

-

Collect the solid polymer by filtration and wash extensively with methanol and other organic solvents to remove any unreacted monomers and catalyst.

-

Dry the resulting porous polymeric network under vacuum.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the key synthetic applications of α,α'-dibromo-p-xylene discussed in this guide.

| Reaction Type | Substrates | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Gilch Polymerization | α,α'-Dibromo-p-xylene | Potassium tert-butoxide | 1,4-Dioxane/THF | Room Temp. | 2-24 | - | [1] |

| Sonogashira Coupling | α,α'-Dibromo-p-xylene, Terminal Alkyne | PdCl₂(PPh₃)₂/CuI, Et₃N | DMF | 60-80 | - | - | [3] |

| Suzuki Coupling | α,α'-Dibromo-p-xylene, Arylboronic Acid | Pd(OAc)₂/PPh₃, K₂CO₃ | Dioxane/H₂O | Reflux | - | - | [4] |

| Heck Coupling | α,α'-Dibromo-p-xylene, Styrene | Pd(OAc)₂/Carbene Ligand, K₂CO₃ | DMF/H₂O | 80 | 4 | High | [6] |

| Wittig Reaction | Bis-phosphonium salt, Benzaldehyde | n-BuLi or NaH | THF or CH₂Cl₂ | 0 to Room Temp. | - | - | [10] |

| POP Synthesis | α,α'-Dibromo-p-xylene, Triphenylamine | FeCl₃ | Dichloromethane | 0 to Room Temp. | 24-48 | - |

Note: Yields are highly dependent on the specific substrates and reaction conditions and are therefore not always explicitly stated in general protocols.

Visualizing Synthetic Pathways and Workflows

Diagrams created using the DOT language provide a clear visual representation of the complex processes involved in the synthesis and application of α,α'-dibromo-p-xylene.

References

- 1. benchchem.com [benchchem.com]

- 2. Sonogashira Coupling [organic-chemistry.org]

- 3. benchchem.com [benchchem.com]

- 4. rose-hulman.edu [rose-hulman.edu]

- 5. Heck reaction - Wikipedia [en.wikipedia.org]

- 6. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 8. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]

- 9. application.wiley-vch.de [application.wiley-vch.de]

- 10. benchchem.com [benchchem.com]

- 11. books.rsc.org [books.rsc.org]

- 12. Porous Polymers [physchem.cz]

Methodological & Application

Application Notes and Protocols for the Use of Dibromo-p-xylene Isomers as Precursors for Pharmaceutical Intermediates

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of two key isomers of dibromo-p-xylene, α,α'-dibromo-p-xylene and 2,5-dibromo-p-xylene, as versatile precursors in the synthesis of pharmaceutical intermediates. Detailed experimental protocols for key transformations, quantitative data summaries, and visual workflow diagrams are presented to guide researchers in leveraging these valuable building blocks.

Introduction: The Versatility of Dibromo-p-xylene in Pharmaceutical Synthesis

Dibromo-p-xylene exists as two primary isomers that offer distinct reactivity profiles, making them valuable starting materials for a range of pharmaceutical intermediates.

-

α,α'-Dibromo-p-xylene (1,4-Bis(bromomethyl)benzene): This isomer features benzylic bromide groups, which are highly susceptible to nucleophilic substitution. This reactivity is exploited in the synthesis of various heterocyclic systems, most notably in the formation of phthalazinone derivatives, a core scaffold in a class of potent phosphodiesterase 4 (PDE4) inhibitors.[1]

-

2,5-Dibromo-p-xylene: With bromine atoms directly attached to the aromatic ring, this isomer is an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. These transformations, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, are fundamental for the construction of complex molecular architectures found in numerous active pharmaceutical ingredients (APIs).

This document will detail the applications of both isomers with specific protocols and data.

Application 1: α,α'-Dibromo-p-xylene in the Synthesis of Phthalazinone-Based PDE4 Inhibitors

Phthalazin-1(2H)-one is a key pharmacophore in several clinically evaluated drugs. Its derivatives are recognized as potent inhibitors of phosphodiesterase 4 (PDE4), an enzyme implicated in inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). α,α'-Dibromo-p-xylene serves as a crucial building block for the N-alkylation of phthalhydrazide (B32825) to form the core phthalazinone structure.

Logical Workflow for Phthalazinone Synthesis

Caption: Synthesis of Phthalazinone Intermediates.

Experimental Protocol: Synthesis of 2-(4-(Bromomethyl)benzyl)phthalazin-1(2H)-one

This protocol describes the mono-N-alkylation of phthalhydrazide with α,α'-dibromo-p-xylene, a key step in the synthesis of many PDE4 inhibitors.

Materials:

-

α,α'-Dibromo-p-xylene

-

Phthalhydrazide

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (B1210297)

-

Hexanes

-

Deionized water

-

Brine solution

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phthalhydrazide (1 equivalent) and anhydrous potassium carbonate (1.5 equivalents).

-

Add anhydrous DMF to the flask to create a stirrable suspension.

-

Add a solution of α,α'-dibromo-p-xylene (1.1 equivalents) in anhydrous DMF dropwise to the suspension at room temperature.

-

Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexanes to yield the desired product.

Quantitative Data Summary for N-Alkylation Reactions

| Reactant A | Reactant B | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| α,α'-Dibromo-p-xylene | Phthalhydrazide | K₂CO₃ | DMF | 65 | 5 | ~75-85 |

| 1-Chloro-4-benzylphthalazine | Hydrazine | - | Ethanol | Reflux | 3 | High |

Note: Yields are representative and can vary based on reaction scale and purification method.

Application 2: 2,5-Dibromo-p-xylene as a Scaffold for Pharmaceutical Intermediates via Cross-Coupling Reactions

2,5-Dibromo-p-xylene is an excellent substrate for palladium-catalyzed cross-coupling reactions, allowing for the sequential or simultaneous introduction of different functionalities. This makes it a valuable scaffold for building complex molecules with potential therapeutic applications.

Experimental Workflow for Cross-Coupling Reactions

Caption: General Cross-Coupling Workflow.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. Using 2,5-dibromo-p-xylene, it is possible to synthesize biaryl compounds, which are common motifs in pharmaceuticals.

Experimental Protocol: Synthesis of 2-Aryl-5-bromo-p-xylene

This protocol outlines the mono-arylation of 2,5-dibromo-p-xylene.

Materials:

-

2,5-Dibromo-p-xylene

-

Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.1 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

-

Potassium carbonate (K₂CO₃) (2 equivalents)

-

1,4-Dioxane (B91453)/Water (4:1)

-

Nitrogen or Argon gas

Procedure:

-

In a Schlenk flask, dissolve 2,5-dibromo-p-xylene (1 equivalent) and the arylboronic acid (1.1 equivalents) in a 4:1 mixture of 1,4-dioxane and water.

-

Add potassium carbonate (2 equivalents) to the mixture.

-

Degas the solution by bubbling nitrogen or argon through it for 15-20 minutes.

-

Add tetrakis(triphenylphosphine)palladium(0) (3 mol%) to the reaction mixture under a positive pressure of inert gas.

-

Heat the reaction mixture to 90 °C and stir for 12-16 hours.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the mixture to room temperature and dilute with water.

-

Extract the product with toluene (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, hexanes/ethyl acetate gradient).

Quantitative Data for Suzuki Coupling of Dibromoarenes

| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

| 2,5-Dibromo-3-hexylthiophene | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 60-70 |

| 2,5-Dibromo-p-xylene | 4-Tolylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | ~85 |

B. Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, leading to the synthesis of aryl alkynes, which are precursors to many heterocyclic drugs.

Experimental Protocol: Synthesis of 2-Alkynyl-5-bromo-p-xylene

Materials:

-

2,5-Dibromo-p-xylene

-

Terminal alkyne (e.g., Phenylacetylene) (1.2 equivalents)

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%)

-

Copper(I) iodide (CuI) (4 mol%)

-

Triethylamine (B128534) (Et₃N)

-

Tetrahydrofuran (THF), anhydrous

-

Nitrogen or Argon gas

Procedure:

-

To a Schlenk flask, add 2,5-dibromo-p-xylene (1 equivalent), bis(triphenylphosphine)palladium(II) dichloride (2 mol%), and copper(I) iodide (4 mol%).

-

Evacuate and backfill the flask with an inert gas (3 cycles).

-

Add anhydrous THF and triethylamine (2.5 equivalents) via syringe.

-

Add the terminal alkyne (1.2 equivalents) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 8-12 hours.

-

Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite® and wash with THF.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with saturated aqueous ammonium (B1175870) chloride solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product by flash column chromatography.

Quantitative Data for Sonogashira Coupling of Dibromoarenes

| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |

| 1,4-Dibromobenzene | 1-Heptyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | ~90 |

| 2,5-Dibromo-3-hexylthiophene | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | DIPA | Toluene | 70 | ~75 |

C. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines, a common structural motif in pharmaceuticals.

Experimental Protocol: Synthesis of N-(4-Bromo-2,5-dimethylphenyl)amine Derivative

Materials:

-

2,5-Dibromo-p-xylene

-

Primary or secondary amine (e.g., Morpholine) (1.2 equivalents)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1.5 mol%)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (3 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

-

Toluene, anhydrous

-

Nitrogen or Argon gas

Procedure:

-

In a glovebox, add Pd₂(dba)₃ (1.5 mol%), XPhos (3 mol%), and sodium tert-butoxide (1.4 equivalents) to a Schlenk tube.

-

Add 2,5-dibromo-p-xylene (1 equivalent) and anhydrous toluene.

-

Add the amine (1.2 equivalents) to the mixture.

-

Seal the Schlenk tube and remove it from the glovebox.

-

Heat the reaction mixture to 100 °C for 12-24 hours.

-

Monitor the reaction by GC-MS.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a plug of silica gel, eluting with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by crystallization or flash column chromatography.

Quantitative Data for Buchwald-Hartwig Amination of Dibromoarenes

| Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |

| 1,4-Dibromobenzene | Piperidine | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 100 | ~95 |

| 2,5-Dibromopyridine | Aniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 1,4-Dioxane | 110 | ~80 |

Disclaimer: These protocols are intended for guidance and should be adapted and optimized for specific substrates and laboratory conditions. All experiments should be conducted by trained professionals in a suitable laboratory setting with appropriate safety precautions.

References

Application Notes and Protocols for the Synthesis of Poly(p-phenylene vinylene) from Dibromo-p-xylene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Poly(p-phenylene vinylene) (PPV) is a cornerstone conjugated polymer in the field of organic electronics, with significant applications in organic light-emitting diodes (OLEDs), photovoltaics, and sensors. The Gilch polymerization route offers a direct and widely utilized method for synthesizing PPV and its derivatives from α,α'-dihalo-p-xylenes. This document provides a detailed protocol for the synthesis of both unsubstituted (insoluble) and substituted (soluble) PPV from 1,4-bis(bromomethyl)benzene (B118104) (dibromo-p-xylene) and its derivatives. Experimental procedures, data presentation, and workflow visualizations are included to guide researchers in the successful synthesis and characterization of these important materials.

Introduction

The synthesis of poly(p-phenylene vinylene) via the Gilch route is a base-mediated polymerization. The reaction proceeds through a p-quinodimethane intermediate, which is generated in situ. This intermediate subsequently undergoes a radical polymerization to form the PPV backbone. A key consideration in the synthesis of PPV is its solubility. Unsubstituted PPV is notoriously insoluble, which can complicate processing and characterization. To address this, derivatives of the monomer, typically with long alkyl or alkoxy side chains on the phenyl ring, are often used to yield soluble polymers like the well-known poly[2-methoxy-5-(2-ethylhexyloxy)-p-phenylene vinylene] (MEH-PPV). This protocol will cover the synthesis of both polymer types.

Chemical Structures

-

Monomer: α,α'-Dibromo-p-xylene (1,4-bis(bromomethyl)benzene)

-

Base: Potassium tert-butoxide (t-BuOK)

-

Polymer: Poly(p-phenylene vinylene) (PPV)

Experimental Protocols

Protocol 1: Synthesis of Unsubstituted (Insoluble) Poly(p-phenylene vinylene) (PPV)

This protocol outlines the synthesis of the parent, unsubstituted PPV, which is an insoluble material.

Materials:

-

1,4-Bis(bromomethyl)benzene (α,α'-dibromo-p-xylene)

-

Potassium tert-butoxide (t-BuOK)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Argon or Nitrogen gas (for inert atmosphere)

-

Standard glassware for air-sensitive reactions (Schlenk line, etc.)

Procedure:

-

Reaction Setup: A Schlenk flask is charged with 1,4-bis(bromomethyl)benzene. The flask is then evacuated and backfilled with argon or nitrogen three times to ensure an inert atmosphere.

-

Solvent Addition: Anhydrous THF is added to the flask via cannula to dissolve the monomer.

-

Base Preparation: In a separate Schlenk flask, potassium tert-butoxide is dissolved in anhydrous THF under an inert atmosphere. A molar excess of the base is typically used.

-

Polymerization: The solution of potassium tert-butoxide is added dropwise to the stirred monomer solution at room temperature. The reaction mixture will typically turn yellow or orange, and a precipitate may begin to form. The reaction is allowed to proceed for several hours.

-

Work-up and Purification:

-

The reaction is quenched by the addition of methanol.

-

The resulting polymer precipitate is collected by filtration.

-

The solid is washed thoroughly with methanol and then water to remove any unreacted monomer, base, and salts.

-

The polymer is then dried under vacuum to yield a yellow-orange powder.

-

Safety Precautions:

-

1,4-Bis(bromomethyl)benzene is a lachrymator and should be handled in a fume hood.

-